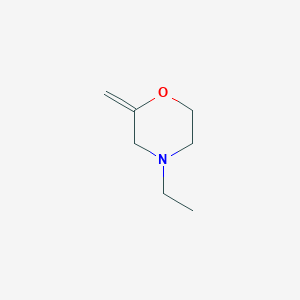
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is a complex organic compound with a unique structure that includes an amino group, multiple methyl groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the base structure, followed by the introduction of the amino and nitrile groups through specific reactions. Common reagents used in these reactions include alkyl halides, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Aminoundecanoic acid: Shares the amino group but differs in the overall structure and functional groups.
2,7,8-Trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)chroman-6-ol: Similar in having multiple methyl groups but differs in the core structure.
Uniqueness
11-Amino-2,2,12-trimethyltrideca-4,8-dienenitrile is unique due to its specific combination of functional groups and the arrangement of its carbon chain
Eigenschaften
CAS-Nummer |
88203-52-5 |
|---|---|
Molekularformel |
C16H28N2 |
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
11-amino-2,2,12-trimethyltrideca-4,8-dienenitrile |
InChI |
InChI=1S/C16H28N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h7-10,14-15H,5-6,11-12,18H2,1-4H3 |
InChI-Schlüssel |
XSTJKGWAMBRMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC=CCCC=CCC(C)(C)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
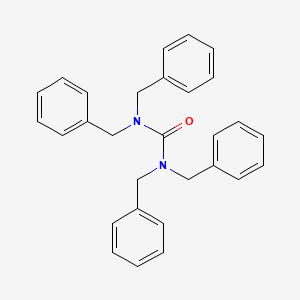
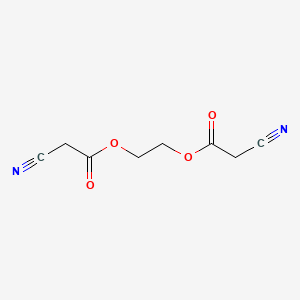
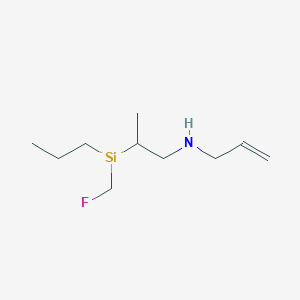
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
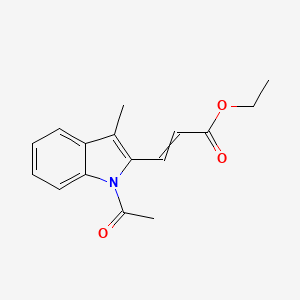
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)


![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
